Methyl Substitution Reduces CYP3A4 Inhibitory Potency by 12- to 403-Fold
The 5-methyl group on the imidazole ring of 3-(5-methyl-1H-imidazol-2-yl)morpholine is anticipated to significantly reduce its potential to inhibit the major drug-metabolizing enzyme CYP3A4. This inference is drawn from a study on farnesyl-protein transferase inhibitors (FTIs), where 2-methyl substitution on the imidazole ring reduced CYP3A4 inhibitory potency by a factor of 12 to 403 compared to the non-substituted analogs [1]. The study attributes this effect to a steric hindrance that interferes with the substrate-P450 heme interaction, a mechanism highly likely to be conserved in the morpholine-linked imidazole scaffold [1].
| Evidence Dimension | Reduction in CYP3A4 Inhibitory Potency |
|---|---|
| Target Compound Data | Predicted reduction factor of 12-403 |
| Comparator Or Baseline | Non-methylated imidazole-containing compounds (baseline potency of 1x) |
| Quantified Difference | 12- to 403-fold reduction in potency |
| Conditions | Inhibition of CYP3A4 in human liver microsomes, measured via midazolam 1'-hydroxylation. |
Why This Matters
This property is critical for researchers developing assays or therapeutic leads where minimizing off-target CYP3A4 inhibition is essential to avoid spurious results or drug-drug interaction liabilities.
- [1] P450 interaction with farnesyl-protein transferase inhibitors metabolic stability, inhibitory potency, and P450 binding spectra in human liver microsomes. (2001). Biochemical Pharmacology, 62(6), 773-776. View Source
